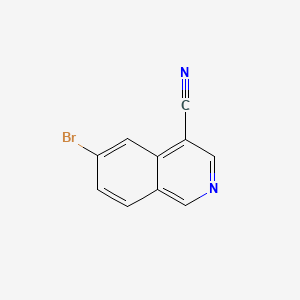

6-Bromoisoquinoline-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5BrN2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

6-bromoisoquinoline-4-carbonitrile |

InChI |

InChI=1S/C10H5BrN2/c11-9-2-1-7-5-13-6-8(4-12)10(7)3-9/h1-3,5-6H |

InChI Key |

SHYNKGAIELUREC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromoisoquinoline 4 Carbonitrile

Retrosynthetic Analysis and Precursor-Based Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. nih.gov For 6-Bromoisoquinoline-4-carbonitrile, two primary retrosynthetic disconnections can be considered: those that build the isoquinoline (B145761) core from acyclic precursors and those that functionalize a pre-existing isoquinoline scaffold.

Synthesis from Brominated Aromatic Precursors

A logical approach to the synthesis of this compound involves the construction of the isoquinoline ring from a readily available brominated aromatic precursor. One of the classical methods for isoquinoline synthesis is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal. nih.gov

A plausible synthesis of the intermediate 6-bromoisoquinoline (B29742) could start from 4-bromobenzaldehyde (B125591). This can be reacted with aminoacetaldehyde dimethyl acetal (B89532) to form the corresponding Schiff base. Subsequent cyclization under acidic conditions, followed by aromatization, would yield 6-bromoisoquinoline. A reported synthesis of 6-bromoisoquinoline from 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal involves a multi-step process. The initial condensation is followed by reaction with ethyl chloroformate and then treatment with trimethyl phosphite (B83602) before cyclization with titanium tetrachloride to afford 6-bromoisoquinoline in a 35% yield. nih.gov

Another powerful method for constructing the isoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgnih.gov In the context of 6-bromoisoquinoline synthesis, a suitable precursor would be N-[2-(4-bromophenyl)ethyl]formamide.

The Pictet-Spengler reaction offers another route, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. nih.govorganic-chemistry.org This would require a subsequent oxidation to furnish the aromatic isoquinoline ring.

A versatile, one-pot synthesis of substituted isoquinolines has been developed involving the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. beilstein-journals.orgscielo.br This method allows for the assembly of highly substituted isoquinolines from multiple components in a single operation. beilstein-journals.orgscielo.br

Routes Involving Isoquinoline Scaffolds

An alternative strategy begins with a pre-formed isoquinoline ring, which is then functionalized with the desired bromo and cyano groups. This approach relies on the regioselective introduction of these substituents. The synthesis could start from isoquinoline itself, or a more readily available substituted isoquinoline. For instance, methods for the direct bromination and cyanation of the isoquinoline core are crucial for this approach.

Direct and Regioselective Functionalization Strategies

The direct and regioselective introduction of bromo and cyano groups onto the isoquinoline nucleus is a key challenge in the synthesis of this compound.

C-Br Bond Formation at C-6 Position

The direct bromination of isoquinoline can be challenging due to the electron-deficient nature of the pyridine (B92270) ring. Electrophilic aromatic substitution typically occurs on the benzene (B151609) ring. The position of bromination is highly dependent on the reaction conditions and the presence of catalysts. For example, direct bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures has been shown to produce 5-bromoisoquinoline. organic-chemistry.org Achieving regioselective bromination at the C-6 position would likely require a starting material with appropriate directing groups or a multi-step sequence.

A selective synthesis of 4-bromoisoquinoline (B23445) has been achieved through a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides in the presence of PdBr2/CuBr2/LiBr in acetonitrile. rsc.org While this provides a bromo-substituted isoquinoline, the bromine is at the 4-position, not the desired 6-position.

C-CN Bond Formation at C-4 Position

The introduction of a cyano group at the C-4 position of an isoquinoline ring can be accomplished through several methods. One classical approach is the Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt, followed by displacement with a cyanide salt, typically in the presence of a copper(I) catalyst. wikipedia.orgrsc.org This would necessitate the synthesis of 4-amino-6-bromoisoquinoline as a precursor.

Modern cross-coupling reactions offer a more direct route. Palladium-catalyzed cyanation of aryl halides is a well-established method for introducing a cyano group. nih.govnih.gov This reaction can be applied to a 4-halo-6-bromoisoquinoline derivative. A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)2) mit.edu and potassium hexacyanoferrate(II) (K4[Fe(CN)6]). rsc.org The use of palladacycle precatalysts has been shown to be effective in preventing catalyst poisoning by cyanide. nih.gov Nickel-catalyzed reductive cyanation of aryl halides has also been reported as a safer alternative to traditional methods. organic-chemistry.org

Ruthenium-catalyzed cyanation reactions have also gained attention, offering alternative catalytic systems. beilstein-journals.org Furthermore, Rh(III)-catalyzed atroposelective C-H cyanation of 1-aryl isoquinolines has been reported, demonstrating the potential for direct C-H functionalization, although this has not been specifically applied to the C-4 position of a 6-bromoisoquinoline. nih.gov

Catalytic Transformations in this compound Synthesis

Catalytic methods play a crucial role in the efficient and selective synthesis of complex molecules like this compound. Transition metal catalysis, particularly with palladium, is instrumental in key bond-forming reactions.

As mentioned, palladium-catalyzed cyanation of a 4-halo-6-bromoisoquinoline intermediate would be a key catalytic step. These reactions offer high functional group tolerance and can often be performed under mild conditions. nih.gov For example, the cyanation of (hetero)aryl halides using K4[Fe(CN)6]·3H2O as a non-toxic cyanide source with a palladacycle catalyst proceeds with low catalyst loadings and fast reaction times. rsc.org

The synthesis of the isoquinoline core itself can also be achieved through catalytic methods. For instance, the Pomeranz-Fritsch synthesis of isoquinoline has been shown to be accelerated in charged microdroplets produced by electrospray ionization at ambient temperature and atmospheric pressure, without the need for an external acid catalyst.

The selective synthesis of 4-bromoisoquinoline from 2-alkynyl benzyl azides is catalyzed by a palladium(II) bromide/copper(II) bromide system. rsc.org This highlights the potential of palladium catalysis in the formation of the C-Br bond in the isoquinoline system, although regioselectivity remains a challenge for the synthesis of the 6-bromo isomer.

The following table summarizes some of the key reactions and catalysts discussed:

| Reaction Type | Precursors | Catalyst/Reagent | Product | Reference(s) |

| Pomeranz-Fritsch Reaction | 4-Bromobenzaldehyde, Aminoacetaldehyde dimethyl acetal | H2SO4 (classical), TiCl4 | 6-Bromoisoquinoline | nih.gov, nih.gov |

| Bischler-Napieralski Reaction | β-(4-Bromophenyl)ethylamide | POCl3, P2O5 | 6-Bromo-3,4-dihydroisoquinoline | wikipedia.org, nih.gov |

| Sandmeyer Reaction | 4-Amino-6-bromoisoquinoline | NaNO2, HCl, CuCN | This compound | wikipedia.org, rsc.org |

| Palladium-Catalyzed Cyanation | 4-Halo-6-bromoisoquinoline | Pd catalyst (e.g., palladacycle), Cyanide source (e.g., Zn(CN)2, K4[Fe(CN)6]) | This compound | nih.gov, rsc.org, mit.edu |

| Palladium-Catalyzed Bromination | 2-Alkynyl benzyl azide | PdBr2, CuBr2, LiBr | 4-Bromoisoquinoline | rsc.org |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides the most robust and versatile tools for the synthesis and functionalization of heterocyclic compounds like this compound. These methods allow for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. nih.gov The bromine atom at the C-6 position of the isoquinoline core is particularly amenable to such transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically involve the oxidative addition of the aryl bromide to a Palladium(0) species, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting the bromo-isoquinoline with an organoboron reagent, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions and the low toxicity of its boron-based reagents. wikipedia.org The Sonogashira coupling facilitates the formation of a C-C bond between the bromo-isoquinoline and a terminal alkyne, a reaction that is pivotal for creating alkynyl-substituted isoquinolines. wikipedia.orgnih.gov

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds. wikipedia.orglibretexts.org While a study on this compound is not available, a kiloscale Buchwald-Hartwig amination has been successfully developed for the closely related, base-sensitive substrate, 6-Bromoisoquinoline-1-carbonitrile. acs.orgfigshare.com This process demonstrates the feasibility of coupling the 6-bromo position with amines. The optimized conditions for this reaction involved using a palladium catalyst, a specific phosphine (B1218219) ligand, and a suitable base to achieve high yield and purity. acs.org The reaction was effectively performed on a 2.5 kg scale, yielding 80% of the desired product. acs.org

| Palladium-Catalyzed Reaction | Coupling Partner | Catalyst System (Example) | Bond Formed | References |

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd(OAc)₂ / PCy₃ | C-C (Aryl-Aryl) | wikipedia.org, organic-chemistry.org |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | PdCl₂(PPh₃)₂ / CuI | C-C (Aryl-Alkynyl) | wikipedia.org, researchgate.net |

| Buchwald-Hartwig Amination | R-NH₂ (Amine) | Pd(dba)₂ / BINAP | C-N (Aryl-Amine) | acs.org, wikipedia.org |

| Cyanation | K₄[Fe(CN)₆] or Zn(CN)₂ | Palladacycle Catalysts | C-CN (Aryl-Nitrile) | nih.gov, rsc.org |

Nickel catalysis has emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. mdpi.com A direct synthesis of isoquinoline nitriles can be achieved through the nickel-catalyzed cyanation of bromo-isoquinolines. High-throughput experimentation (HTE) has been used to optimize the Ni-catalyzed cyanation of 6-bromoisoquinoline using potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source. researchgate.net This method highlights the use of a bench-stable Ni(II) precatalyst and biphasic aqueous conditions to overcome the low solubility of the cyanide reagent. researchgate.net

| Parameter | Condition |

| Substrate | 6-Bromoisoquinoline |

| Cyanide Source | K₄[Fe(CN)₆] |

| Catalyst | Ni-precatalysts |

| Ligands | 16 different bidentate phosphine ligands tested |

| Solvents | n-butyl acetate, methyl pivalate, cyclopentylmethyl ether |

| Analysis | UPLC-UV at 254 nm |

| Table based on a high-throughput experimentation (HTE) trial for Ni-catalyzed cyanation. researchgate.net |

Beyond synthesis, the bromine atom on this compound can serve as a reactive site for further functionalization via Ni-catalyzed amination and alkylation . Nickel-catalyzed amination of aryl electrophiles, such as aryl carbamates, has been shown to be broad in scope, tolerating various coupling partners. nih.gov Computational studies suggest the catalytic cycle involves oxidative addition, ligand exchange, and a rate-determining reductive elimination step. nih.gov Similarly, Ni-catalyzed alkylation provides a pathway to introduce alkyl groups, using reagents like organozinc compounds or through a hydrogen-borrowing strategy with alcohols. rsc.orgescholarship.org These methods can proceed under mild conditions and are tolerant of many functional groups, making them suitable for the late-stage functionalization of complex molecules. mdpi.comnih.gov

While palladium and nickel are dominant in cross-coupling, other transition metals also catalyze the formation of the isoquinoline scaffold.

Copper: Copper salts, particularly copper(I) iodide (CuI), are frequently used as co-catalysts in the Sonogashira reaction to facilitate the formation of a key copper-acetylide intermediate. wikipedia.orgresearchgate.net Copper-catalyzed cascade reactions have also been developed to synthesize functionalized isoquinoline derivatives. nih.gov

Rhodium: Rhodium(III)-catalyzed C-H activation and annulation of oximes with alkynes provides a one-pot synthesis of isoquinolines. organic-chemistry.org

Cobalt: A bidentate 2-hydrazinylpyridine directing system enables cobalt-catalyzed synthesis of isoquinolines through a C-H coupling/cyclization with alkynes, avoiding the need for expensive ligands. nih.gov

Silver: Silver catalysts, such as Ag-triflate, have been shown to efficiently mediate the cyclization of 2-alkynyl benzyl azides to produce substituted isoquinolines in good yields. organic-chemistry.org

Organocatalytic Approaches

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, offers a powerful alternative to metal-based methods. For the synthesis of isoquinoline frameworks, organocatalytic strategies often involve domino reactions that construct the heterocyclic core with high stereoselectivity. nih.gov

One such approach is the asymmetric synthesis of 3,4-dihydroisoquinolin-1(2H)-ones starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines. nih.gov This one-pot sequence, catalyzed by a quinine-based squaramide, proceeds through an aza-Henry reaction, followed by hemiaminalization and oxidation. nih.gov This method yields trans-3,4-disubstituted products as single diastereomers with good to excellent enantioselectivity. nih.gov Another strategy involves the use of chiral phosphoric acids to catalyze a Pictet-Spengler reaction, enabling the synthesis of axially chiral tetrahydroisoquinolines through dynamic kinetic resolution. nih.govresearchgate.net These methods showcase the potential of organocatalysis to build complex, chiral isoquinoline structures from simple precursors. nih.gov

Photoredox Catalysis in Synthesis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling unique and mild chemical transformations. youtube.comyoutube.com This approach can be merged with transition metal catalysis (metallaphotoredox) or used alone to generate radical intermediates under gentle conditions. youtube.com

For a substrate like this compound, photoredox catalysis could be employed to activate the C-Br bond. Upon excitation by light, a photocatalyst can engage in an SET event with the bromo-isoquinoline to generate an aryl radical. This highly reactive intermediate can then participate in various bond-forming reactions. For instance, photoredox-catalyzed methods have been developed for decarboxylative halogenations and thiocyanation using simple inorganic salts as the source of the functional group. nih.gov Radical clock experiments have confirmed the formation of alkyl radical intermediates in these transformations. nih.gov Furthermore, photoredox catalysis can be applied to the functionalization of related heterocycles, such as the oxidation of tetrahydroisoquinolines to generate iminium ions that can be trapped by nucleophiles. youtube.com

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of fine chemicals aims to reduce waste, minimize energy consumption, and use less hazardous materials. In the context of this compound synthesis and functionalization, several strategies align with these goals.

A key development is the replacement of toxic cyanide sources, like KCN or NaCN, with safer alternatives. The use of potassium ferrocyanide (K₄[Fe(CN)₆]), a stable and less toxic solid, has been successfully implemented in both palladium- and nickel-catalyzed cyanation reactions to produce aryl nitriles. nih.govresearchgate.netnih.gov This significantly reduces the hazards associated with the synthesis.

Another green approach involves the use of environmentally benign solvents. Many modern catalytic reactions, including the Suzuki-Miyaura coupling and specialized cyanation protocols, have been adapted to run in aqueous media. mit.edulibretexts.org Performing reactions in water or biphasic water-organic systems reduces the reliance on volatile organic compounds (VOCs).

Furthermore, the advancement of catalysis itself is a core tenet of green chemistry. The development of highly efficient catalysts, such as palladacycles or systems with high turnover numbers, allows for lower catalyst loadings, which reduces cost and minimizes metal contamination in the final product. nih.govlibretexts.org The use of photocatalysis also aligns with green principles by utilizing light as a renewable energy source to drive reactions under mild, often room-temperature, conditions. rsc.org

Chemical Reactivity and Advanced Derivatization Pathways

Reactivity of the Bromine Moiety at C-6

The bromine atom at the C-6 position of the isoquinoline (B145761) ring is amenable to a variety of transformations, most notably cross-coupling reactions, nucleophilic displacements, and reductive dehalogenation. These reactions provide powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds, as well as for the removal of the bromine atom when desired.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromo group at C-6 of an isoquinoline ring is a suitable handle for such transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific examples for 6-Bromoisoquinoline-4-carbonitrile are not extensively documented in publicly available literature, the reactivity of the 6-bromoisoquinoline (B29742) core is well-established. For instance, related 6-bromoquinazolines have been successfully coupled with various arylboronic acids. The general conditions for such reactions provide a template for the expected reactivity of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is highly efficient for the alkynylation of bromo-substituted heterocycles. A series of 6-alkynyl-4-anilinoquinazoline derivatives have been prepared via Sonogashira coupling from the corresponding 6-bromoquinazolines, suggesting a similar reactivity for this compound. nih.gov

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF or THF | Room Temp to 60 |

| Pd(OAc)₂ | CuI | i-Pr₂NH | Dioxane | 80-100 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide variety of amines. The synthesis of 6-aminoisoquinoline (B57696) from 6-bromoisoquinoline has been reported, demonstrating the feasibility of this transformation on the isoquinoline core. chemicalbook.com This suggests that this compound would similarly undergo amination reactions.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-120 |

Nucleophilic Displacement Reactions

The bromine atom at C-6 can be displaced by various nucleophiles, although this often requires harsh reaction conditions or activation of the ring system. A notable example is the synthesis of 6-aminoisoquinoline from 6-bromoisoquinoline using aqueous ammonia (B1221849) in the presence of copper(II) sulfate (B86663) at high temperature and pressure. chemicalbook.com This method highlights a classical approach to nucleophilic aromatic substitution on this heterocyclic system.

Reductive Dehalogenation Processes

In some synthetic routes, the removal of the bromine atom is a necessary step. This can be achieved through various reductive dehalogenation methods. Catalytic hydrogenation is a common approach, often employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. Other methods include the use of reducing agents like tin hydrides or zinc dust in the presence of an acid.

Transformations of the Carbonitrile Group at C-4

The carbonitrile (nitrile) group at the C-4 position is a versatile functional group that can be converted into other important functionalities, such as carboxylic acids, amines, and aldehydes.

Nitrile Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid. libretexts.orgdatapdf.com For this compound, this would produce 6-bromo-isoquinoline-4-carboxylic acid. nih.gov

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially form the carboxylate salt. Subsequent acidification of the reaction mixture will then yield the free carboxylic acid. libretexts.org

A patent describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which involves a hydrolysis step of a related nitrile precursor using sulfuric acid. google.com

| Reagent | Conditions | Product |

| Concentrated HCl | Heat (reflux) | 6-Bromoisoquinoline-4-carboxylic acid |

| Aqueous NaOH, then H₃O⁺ | Heat (reflux), then acidification | 6-Bromoisoquinoline-4-carboxylic acid |

Reduction to Amines or Aldehydes

The reduction of the nitrile group can lead to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed. google.com

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile group to a primary amine. nih.govmdpi.com In the case of this compound, this would yield (6-bromoisoquinolin-4-yl)methanamine. The choice of reducing agent would need to consider the potential for reduction of the isoquinoline ring itself.

| Reducing Agent | Solvent | Work-up |

| LiAlH₄ | Diethyl ether or THF | Aqueous |

| H₂/Raney Nickel | Methanol or Ethanol | - |

| H₂/Pd/C | Ethanol | - |

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using specific reducing agents, most notably diisobutylaluminum hydride (DIBAL-H), at low temperatures. google.comnih.gov The reaction proceeds via an imine intermediate, which is then hydrolyzed upon aqueous work-up to afford the aldehyde. This transformation on this compound would produce 6-bromo-isoquinoline-4-carbaldehyde.

| Reducing Agent | Solvent | Temperature (°C) | Work-up |

| DIBAL-H | Toluene or Dichloromethane | -78 to 0 | Aqueous acid |

Nucleophilic Addition Reactions

The carbon atom of the nitrile group at the C-4 position of this compound is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone for converting the nitrile into other valuable functional groups.

Common nucleophilic addition reactions at the nitrile group include hydrolysis and reduction. Acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid, yielding 6-bromoisoquinoline-4-carboxylic acid. This transformation is a typical reaction of nitriles, although specific conditions for this compound are not extensively documented in publicly available literature.

Reduction of the nitrile group offers a pathway to primary amines. Reagents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, which would yield (6-bromoisoquinolin-4-yl)methanamine. This amine provides a valuable synthetic handle for further functionalization, such as amide or sulfonamide formation.

Reactivity of the Isoquinoline Heterocycle

The reactivity of the isoquinoline ring system in this compound is influenced by the presence of both the bromo and the electron-withdrawing nitrile substituents. These groups affect the electron density of the aromatic rings, thereby directing the course of substitution reactions.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are fundamental for functionalizing aromatic systems. masterorganicchemistry.com In the case of isoquinoline, these reactions typically occur on the benzene (B151609) ring portion, preferentially at positions C-5 and C-8. sigmaaldrich.com However, the presence of the deactivating bromo and strongly deactivating nitrile groups on the benzene ring of this compound would likely render the molecule less reactive towards electrophilic attack compared to unsubstituted isoquinoline. The precise regioselectivity of EAS reactions on this specific substrate would require experimental investigation, as the directing effects of the existing substituents could lead to a mixture of products.

Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The bromine atom at the C-6 position serves as a handle for nucleophilic aromatic substitution (SNA_r) reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgmdpi.com

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product | Catalyst System (General) |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | 6-Aryl/heteroaryl-isoquinoline-4-carbonitrile | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄) |

| Sonogashira Coupling | Terminal alkynes | 6-Alkynyl-isoquinoline-4-carbonitrile | Pd(0) catalyst, Cu(I) co-catalyst, amine base |

| Buchwald-Hartwig Amination | Amines | 6-Amino-isoquinoline-4-carbonitrile | Pd(0) or Pd(II) catalyst, phosphine (B1218219) ligand, base |

While specific examples for this compound are scarce in the literature, the successful application of these reactions on other brominated isoquinolines suggests their feasibility. For instance, the Suzuki-Miyaura coupling of isoquinolin-4-yltrifluoroborate with 4-chlorobenzonitrile (B146240) has been reported, highlighting the utility of palladium catalysis in functionalizing the isoquinoline core. sigmaaldrich.com

C-H Functionalization at Other Ring Positions

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis. For isoquinolines, C-H functionalization can occur at various positions, depending on the reaction conditions and directing groups. While no specific C-H functionalization methods for this compound are documented, the inherent reactivity of the isoquinoline ring suggests potential for such transformations. For example, radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines have been reported, which could potentially be applied to this scaffold.

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the isoquinoline core are less common but can lead to significant structural transformations. Such reactions often require harsh conditions or specific activating groups that are not inherently present in this compound. There is no readily available information suggesting that this specific compound readily undergoes ring-opening or rearrangement reactions under typical synthetic conditions.

Derivatization for Complex Molecular Architectures

The strategic combination of the reactions described above allows for the derivatization of this compound into a wide array of complex molecules. The bromo substituent at C-6 is a key gateway for introducing diverse functionalities via cross-coupling reactions. For example, a Suzuki coupling could introduce a new aryl or heteroaryl moiety, which could then be further functionalized.

Simultaneously, the nitrile group at C-4 can be transformed into other functional groups. For instance, hydrolysis to a carboxylic acid followed by amide coupling can be used to append peptide fragments or other complex side chains. Alternatively, reduction to an amine allows for the introduction of various substituents through N-alkylation or N-acylation.

This multi-faceted reactivity makes this compound a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize different positions of the molecule provides a powerful platform for generating molecular diversity and exploring structure-activity relationships.

Synthesis of Polyfunctionalized Isoquinoline Derivatives

The synthesis of polyfunctionalized isoquinolines often relies on the sequential or orthogonal reactivity of different functional groups on the starting material. For this compound, one could envision a number of synthetic strategies to access novel, highly decorated isoquinoline structures.

Hypothetically, the bromine atom could serve as a primary site for diversification. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions would be expected to proceed at this position. The success and efficiency of these transformations would, however, be influenced by the electron-withdrawing nature of the nitrile group at the 4-position.

Table 1: Hypothetical Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |

| Suzuki-Miyaura | Arylboronic acid | 6-Arylisoquinoline-4-carbonitrile | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira | Terminal alkyne | 6-Alkynylisoquinoline-4-carbonitrile | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Amine | 6-Amino-isoquinoline-4-carbonitrile | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

| Cyanation | Zn(CN)₂ | Isoquinoline-4,6-dicarbonitrile | Pd(PPh₃)₄ |

Following the modification at the 6-position, the nitrile group at the 4-position would offer a secondary handle for further functionalization. For instance, hydrolysis of the nitrile could yield a carboxylic acid, which could then be used in amide bond formation or other transformations. Alternatively, reduction of the nitrile would provide a primary amine, a key functional group for introducing further diversity.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the modification of complex molecules at a late stage of the synthesis. While no LSF studies have been reported for this compound itself, one can speculate on potential C-H functionalization reactions based on the reactivity of the isoquinoline nucleus.

The isoquinoline scaffold is known to be susceptible to C-H activation, particularly at positions C-1 and C-3, which are activated by the nitrogen atom. However, the existing substituents on this compound would likely direct any C-H functionalization to other positions. The directing-group ability of the nitrile group or potential metalation at specific sites could open up avenues for introducing new functionalities directly onto the heterocyclic core.

Table 2: Potential Late-Stage Functionalization Reactions for the this compound Scaffold

| Reaction Type | Reagent | Potential Site of Functionalization |

| Minisci Reaction | Alkyl radicals | C-1, C-3, or other electron-deficient positions |

| Directed C-H Borylation | Iridium or Rhodium catalysts | C-5 or C-8, depending on directing group effects |

| Photoredox Catalysis | Various radical precursors | Dependent on the specific photocatalyst and reaction conditions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The following sections detail the predicted NMR spectroscopic data for this compound.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in determining the number and type of hydrogen atoms in a molecule and their connectivity. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the aromatic protons on the isoquinoline ring system.

The predicted chemical shifts (δ) for the protons of this compound are presented in the table below. These values are influenced by the electron-withdrawing effects of the bromine atom and the nitrile group, as well as the inherent aromaticity of the isoquinoline core. The protons are expected to appear as doublets or singlets, reflecting their coupling with adjacent protons.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | 9.3 | s | - |

| H-3 | 8.6 | s | - |

| H-5 | 8.4 | d | 9.0 |

| H-7 | 8.0 | dd | 9.0, 2.0 |

| H-8 | 8.2 | d | 2.0 |

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The predicted chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

The table below lists the predicted ¹³C NMR chemical shifts for this compound. The presence of the electron-withdrawing bromine and nitrile groups is expected to cause a downfield shift for the carbons to which they are attached or are in close proximity.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 155.0 |

| C-3 | 145.0 |

| C-4 | 118.0 |

| C-4a | 135.0 |

| C-5 | 130.0 |

| C-6 | 125.0 |

| C-7 | 132.0 |

| C-8 | 130.0 |

| C-8a | 138.0 |

| CN | 117.0 |

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To further confirm the structural assignments of this compound, two-dimensional (2D) NMR techniques would be invaluable.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the signals of H-7 and H-8 would confirm their adjacent positions on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of each proton to its corresponding carbon in the isoquinoline framework.

Solid-State NMR (ssNMR) Analysis

Solid-State NMR (ssNMR) spectroscopy provides information about the structure and dynamics of materials in the solid state. For this compound, ssNMR could be used to study its crystalline form, including information about polymorphism, molecular packing, and intermolecular interactions. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. The chemical shifts observed in the solid state may differ slightly from those in solution due to packing effects and the absence of solvent interactions.

Vibrational Spectroscopy

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The predicted FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups and the aromatic system.

The table below summarizes the predicted characteristic vibrational frequencies for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretching (aromatic) | 3100 - 3000 | Aromatic C-H |

| C≡N stretching | 2240 - 2220 | Nitrile |

| C=C stretching (aromatic) | 1600 - 1450 | Aromatic C=C |

| C=N stretching (aromatic) | 1620 - 1580 | Aromatic C=N |

| C-Br stretching | 650 - 550 | Carbon-Bromine |

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

The presence of a sharp, intense band in the region of 2240-2220 cm⁻¹ would be a clear indicator of the nitrile functional group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the characteristic C=C and C=N stretching vibrations of the isoquinoline ring would be observed in the 1620-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers.

An In-Depth Spectroscopic and Crystallographic Profile of this compound

The study of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, owing to their diverse biological activities and unique physicochemical properties. Among these, the isoquinoline scaffold is of particular interest. This article provides a detailed characterization of a specific derivative, this compound, focusing on advanced analytical techniques used to elucidate its structural and electronic properties. While direct experimental data for this specific molecule is not extensively published, this analysis relies on established principles and data from analogous compounds to project its spectroscopic and crystallographic profile.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Bromoisoquinoline-4-carbonitrile, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide fundamental insights into its geometry, stability, and electronic properties. researchgate.net

The initial step in a computational study is geometry optimization, where the molecule's structure is adjusted to find its lowest energy state (a true minimum on the potential energy surface). For this compound, the fused aromatic ring system imparts a high degree of rigidity. The isoquinoline (B145761) core is expected to be planar.

The optimization process would yield precise bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitrile (-CN) group at position 4 and the halogen (–Br) at position 6 would induce subtle but predictable changes in the geometry of the isoquinoline core compared to the unsubstituted parent molecule. For instance, the C4-CN bond length and the C6-Br bond length would be key parameters, along with slight distortions in the aromatic rings due to electronic substituent effects. As a rigid aromatic molecule, this compound is not expected to have multiple significant conformers.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on general principles and data from related heterocyclic systems, as specific calculated values for the target compound are not available in the cited literature.

| Parameter | Predicted Value (Å / °) | Description |

| C6–Br Bond Length | ~1.90 Å | Typical length for a bromine atom attached to an sp² carbon. |

| C4–C≡N Bond Length | ~1.45 Å | Length of the single bond connecting the nitrile group to the ring. |

| C≡N Bond Length | ~1.15 Å | Standard length for a carbon-nitrogen triple bond. |

| C-C Bond Lengths (Ring) | 1.38 - 1.42 Å | Aromatic C-C bonds, with some variation due to substituent effects. |

| C-N Bond Lengths (Ring) | ~1.33 - 1.37 Å | Aromatic C-N bonds within the pyridine (B92270) moiety of the isoquinoline. |

| Ring Bond Angles | ~118 - 122° | Angles within the fused aromatic rings, deviating slightly from the ideal 120°. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and optical properties. nih.govirjweb.com

For this compound, the HOMO is expected to be a π-orbital distributed across the isoquinoline ring system. The LUMO is also expected to be a π*-antibonding orbital. The presence of two electron-withdrawing groups (–Br and –CN) would significantly lower the energy of both the HOMO and LUMO compared to unsubstituted isoquinoline. The strong electron-withdrawing nature of the nitrile group, in particular, is known to lower the LUMO energy substantially. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. irjweb.com

Table 2: Representative Frontier Orbital Energies of Substituted Isoquinolines (eV) Data is based on computational studies of various isoquinoline derivatives to provide context. nih.gov

| Compound/Derivative Type | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) |

| Reference Isoquinoline Derivative | -5.76 | -1.94 | 3.82 |

| Derivative with -NO₂ group | -6.05 | -3.30 | 2.75 |

| Predicted: 6-Bromo-4-carbonitrile | ~ -6.5 to -6.2 | ~ -3.5 to -3.2 | ~ 3.0 to 2.7 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. nih.gov

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive.

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ).

Electrophilicity Index (ω): Calculated as μ² / (2η). This measures the energy stabilization when the molecule acquires additional electronic charge from the environment.

For this compound, the presence of electron-withdrawing groups is expected to result in a high electrophilicity index, indicating it is a strong electrophile.

Local reactivity is assessed using Fukui functions , which identify the sites within a molecule most susceptible to nucleophilic, electrophilic, or radical attack. For an electrophilic attack (reaction with a nucleophile), the reactive sites are predicted by the distribution of the HOMO. For a nucleophilic attack (reaction with an electrophile), the sites are predicted by the distribution of the LUMO. Given the structure, the carbon atoms of the isoquinoline ring, particularly those influenced by the electron-withdrawing nitrile group, would be likely sites for nucleophilic attack.

Table 3: Predicted Global Reactivity Descriptors (Illustrative) Based on predicted HOMO/LUMO values.

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| Ionization Potential (I) | -EHOMO | ~6.35 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~3.35 | Energy released upon gaining an electron. |

| Hardness (η) | (I-A)/2 | ~1.50 | Indicates a moderately reactive ("soft") molecule. |

| Softness (S) | 1/η | ~0.67 | Reciprocal of hardness. |

| Electrophilicity Index (ω) | μ²/2η | ~7.36 | High value suggests a strong electrophilic character. |

Frontier Molecular Orbital (FMO) Theory for Reaction Pathways

Frontier Molecular Orbital (FMO) theory explains chemical reactions in terms of the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orglibretexts.org The shape, energy, and symmetry of these orbitals determine whether a reaction is favorable and what its stereochemical outcome will be.

For this compound, FMO theory can predict its behavior in various reactions:

Reaction with a Nucleophile: The nucleophile's HOMO will interact with the LUMO of the isoquinoline. The reaction will occur at the atom(s) where the LUMO has the largest orbital coefficient (lobe). This is expected to be on the carbon atoms near the electron-withdrawing nitrile group and the ring nitrogen.

Reaction with an Electrophile: The electrophile's LUMO will interact with the HOMO of the isoquinoline. The reaction will occur where the HOMO has its largest lobes, likely on the benzene (B151609) portion of the fused ring system, away from the deactivating effects of the nitrile group.

Pericyclic Reactions (e.g., Cycloadditions): If acting as a dienophile, the reaction favorability would depend on the energy alignment of its LUMO with the diene's HOMO. The electron-deficient nature of this compound suggests it would be a reactive dienophile in Diels-Alder type reactions. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions and reactive sites. rsc.org Color conventions typically map electron-rich, negative potential regions in red/yellow and electron-poor, positive potential regions in blue.

For this compound, the MEP surface is predicted to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the isoquinoline ring and the nitrogen of the nitrile group due to their lone pairs of electrons. These are the most likely sites for electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms attached to the aromatic ring.

Sigma-hole: The bromine atom may exhibit a region of positive electrostatic potential along the C-Br bond axis, known as a sigma-hole. This positive cap makes the bromine atom a potential halogen bond donor, allowing it to interact favorably with nucleophiles or Lewis bases. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions within a molecule. It transforms the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory, which measures the stabilization energy (E²) from donor-acceptor (filled-to-empty orbital) interactions. faccts.denih.gov

For this compound, NBO analysis would reveal:

Charge Distribution: The analysis would confirm the high electronegativity of the nitrogen and bromine atoms, showing significant negative natural charges on them, while the adjacent carbon atoms would be positively charged.

Hyperconjugation: Significant stabilization energies would be expected from the delocalization of electron density from the nitrogen lone pair (a donor orbital) into the π* antibonding orbitals of the aromatic ring (acceptor orbitals).

π-Conjugation: Strong interactions between the π bonding orbitals and π* antibonding orbitals throughout the fused ring system would be quantified, confirming the aromatic delocalization. The nitrile group would participate heavily in this conjugation, withdrawing electron density from the ring.

Table 4: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E²) This table presents typical interactions expected for an aromatic system like this compound.

| Donor NBO (i) | Acceptor NBO (j) | E² (kcal/mol) | Interaction Type |

| LP (1) N₂ | π* (C₃–C₄) | High | Lone pair delocalization into the ring. |

| π (C₇–C₈) | π* (C₅–C₆) | Moderate-High | π-conjugation within the benzene ring. |

| π (C₃–C₄) | π* (C≡N) | High | Electron withdrawal by the nitrile group. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a fundamental tool for elucidating reaction mechanisms, providing insights into transition states, intermediates, and the energetics of chemical transformations. researchgate.net By mapping the potential energy surface, chemists can understand reaction pathways, selectivity, and the roles of catalysts.

For a molecule like this compound, computational studies could be used to investigate its synthesis or subsequent functionalization. For example, the synthesis of the isoquinoline core often involves cyclization reactions. nih.gov DFT calculations can be employed to model proposed mechanisms, such as a metal-catalyzed C-H activation/annulation cascade. researchgate.net

A typical computational study of a reaction mechanism involves:

Locating Reactants, Intermediates, and Products: The geometries of all stationary points on the potential energy surface are optimized.

Finding Transition States (TS): The TS is the energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS is crucial for calculating the activation energy barrier.

Frequency Calculations: These are performed to confirm the nature of stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed elementary step.

By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. Such studies can explain observed regioselectivity or stereoselectivity and guide the optimization of reaction conditions. acs.org

Quantum Chemical Topology and Intermolecular Interactions (e.g., QTAIM, Hirshfeld Surface Analysis)

The analysis of electron density and intermolecular interactions provides deep insights into the nature of chemical bonding and crystal packing.

Quantum Chemical Topology and Intermolecular Interactions (e.g., QTAIM, Hirshfeld Surface Analysis)

The analysis of electron density and intermolecular interactions provides deep insights into the nature of chemical bonding and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms and chemical bonds. researchgate.net Key to this analysis are critical points in the electron density, where the gradient is zero. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. nih.gov

The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction:

Covalent Bonds: Characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-shell Interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces): Characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating depletion of electron density at the BCP. nih.gov

For this compound, a QTAIM analysis would quantify the covalent character of the C-C, C-H, C=N, and C≡N bonds within the molecule. It would also characterize the C-Br bond, revealing its polarity, and could identify weak intramolecular interactions, such as C-H···N contacts. nih.govresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal structure. mdpi.com The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Two key tools used in this analysis are:

d_norm Surface: This property is mapped onto the Hirshfeld surface to identify significant intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting interactions like hydrogen bonds. mdpi.com

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (dᵢ) against the distance to the nearest atom outside (dₑ). The percentage contribution of different types of contacts (e.g., H···H, C···H, Br···H) to the total surface area can be calculated, quantifying their importance in the crystal packing. nih.govacs.org

For this compound, Hirshfeld analysis would likely reveal the significance of π-π stacking interactions between isoquinoline rings, as well as contributions from H···H, C···H/H···C, and N···H/H···N contacts. The bromine and nitrile groups would also participate in specific interactions, such as Br···N or Br···H contacts, which would be visible as distinct features in the fingerprint plots. nih.govresearchgate.net

| Interaction Type | Predicted Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~45% | Represents the most abundant, though generally weak, van der Waals contacts. |

| C···H / H···C | ~20% | Associated with C-H···π interactions and general packing forces. |

| N···H / H···N | ~15% | Indicates weak C-H···N hydrogen bonding involving the isoquinoline nitrogen and nitrile. |

| Br···H / H···Br | ~10% | Highlights the role of the bromine atom in directing crystal packing. |

| C···C | ~5% | Suggests the presence of π-π stacking interactions. |

| Other | ~5% | Includes contacts like Br···N, C···N, etc. |

In-depth Analysis of this compound Reveals Limited Current Research in Advanced Materials and Catalysis

Initial investigations into the chemical compound this compound show a notable absence of published research in the specific areas of advanced materials science and catalytic applications. Despite a thorough search of scientific literature, there is currently no available data to populate a detailed analysis of its role as a ligand in transition metal catalysis or its integration into supramolecular assemblies such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

The specific applications outlined for discussion—including homogeneous, heterogeneous, photo-, and water oxidation catalysis—yield no direct research findings for this compound. Similarly, its use as a building block or ligand in the formation of MOFs and COFs is not documented in existing scientific publications.

While the broader family of isoquinoline derivatives has been explored in various chemical contexts, the specific functionalities of a bromo group at the 6-position and a carbonitrile group at the 4-position of the isoquinoline core in these advanced applications have not been reported.

Consequently, a detailed, evidence-based article on the role of this compound in these specialized fields of materials science and catalysis cannot be constructed at this time due to the lack of primary research data. Further investigation and new research would be required to elucidate the potential of this specific compound in the outlined applications.

No Publicly Available Research Found for this compound in Specified Advanced Material Applications

Following a comprehensive search of available scientific literature and databases, no specific research or data could be found detailing the application of the chemical compound “this compound” within the advanced materials science fields outlined. The requested article focusing on its role in molecular shuttles, rotaxanes, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), dye-sensitized solar cells (DSSCs), aggregation-induced emission (AIE) materials, and room temperature phosphorescent (RTP) materials cannot be generated due to the absence of relevant studies on this particular compound.

The investigation sought to uncover detailed research findings and data tables related to the synthesis, characterization, and performance of this compound in these highly specialized areas. However, the search yielded no results that directly link this specific molecule to the development or function of:

Advanced Materials Science and Catalytic Applications

Applications in Organic Electronic Materials

Room Temperature Phosphorescent (RTP) Materials:There is no evidence of research into the phosphorescent properties of this specific molecule for RTP applications.

While the individual components of its name—bromo, isoquinoline (B145761), and carbonitrile—are present in various compounds studied within materials science, the specific combination and isomeric arrangement of 6-Bromoisoquinoline-4-carbonitrile does not appear in the published research for the requested applications. Therefore, no data tables or detailed research findings can be provided as per the instructions.

Other Advanced Material Functionalities

The unique combination of a bromine atom and a nitrile group on the isoquinoline scaffold endows this compound with specific electronic features. The bromine atom, a heavy halogen, can influence intermolecular interactions and introduce spin-orbit coupling effects. The cyano (nitrile) group is a strong electron-withdrawing group, which can significantly lower the energy levels of the molecular orbitals (HOMO and LUMO), impacting the material's electrochemical and conductive properties.

The field of organic batteries is rapidly expanding, seeking to replace traditional metal-ion systems with more sustainable, flexible, and potentially higher-capacity materials. While this compound has not been explicitly tested as a primary battery material, the isoquinoline core has shown promise in energy storage applications.

Detailed Research Findings:

Research into isoquinoline derivatives has primarily focused on their use as electrolyte additives. For instance, isoquinoline itself has been shown to suppress zinc corrosion and enhance the cycling stability of Zn-MnO2 batteries when added to the electrolyte. This is attributed to the adsorption of the isoquinoline molecules on the zinc anode surface, creating a protective layer.

For this compound, its potential role could extend beyond an additive to an active component of an organic electrode. The electrochemical properties of aromatic compounds can be tuned by substituents. The electron-withdrawing nature of the cyano group would likely increase the reduction potential of the isoquinoline core, a desirable trait for cathode materials. Halogenation of organic molecules has also been explored to enhance electrochemical performance in metal-ion batteries. The presence of bromine could therefore contribute to a higher cell voltage.

The theoretical performance of this compound as a cathode material would depend on its ability to undergo stable and reversible redox reactions. The nitrile group itself is not typically electrochemically active in the common voltage windows of batteries, but it modifies the redox potential of the isoquinoline ring. The stability of the resulting radical anion upon reduction would be a critical factor for cyclability.

Below is an illustrative table of electrochemical properties that would be relevant for assessing this compound as a battery material, populated with hypothetical data based on related compounds for conceptual understanding.

| Property | Predicted Value | Significance in Battery Performance |

| Redox Potential (vs. Li/Li+) | ~2.5 - 3.0 V | Determines the cell voltage. A higher potential is generally desirable for cathode materials. |

| Theoretical Specific Capacity | ~115 mAh/g | Based on a one-electron transfer per molecule. Indicates the charge storage capacity. |

| Electrochemical Stability Window | 1.5 - 4.5 V | The voltage range within which the compound is stable and does not decompose. |

| Coulombic Efficiency | >99% | A measure of the efficiency of charge transfer during cycling. High efficiency is crucial for long battery life. |

Note: The data in this table is hypothetical and serves to illustrate the key parameters for evaluating a new battery material. Experimental verification is required.

Molecular conductors are organic materials that can conduct electricity. The conductivity in these materials arises from the overlap of molecular orbitals between adjacent molecules, allowing for the movement of charge carriers. Polycyclic aromatic hydrocarbons and their derivatives are a major class of compounds investigated for this purpose.

Detailed Research Findings:

The development of high-performance n-type (electron-conducting) organic semiconductors has been a challenge. The introduction of strong electron-withdrawing groups, such as cyano groups, is a key strategy to lower the LUMO energy level, facilitating electron injection and transport. Cyano-functionalized polycyclic aromatic hydrocarbons have demonstrated potential as n-type semiconductors for use in organic electronic devices.

This compound possesses a planar, π-conjugated isoquinoline core, which is a prerequisite for charge transport. The presence of the cyano group is expected to significantly lower its LUMO energy, making it a candidate for an n-type semiconductor. The bromine atom could also play a role in promoting intermolecular interactions through halogen bonding, which could influence the molecular packing in the solid state and, consequently, the charge transport properties.

The charge mobility of a molecular conductor is highly dependent on the degree of intermolecular orbital overlap. This, in turn, is determined by the crystal packing. X-ray diffraction studies would be necessary to determine the solid-state structure of this compound and to understand the pathways for charge transport.

The following table presents key parameters for molecular conductors and plausible, illustrative values for this compound.

| Property | Plausible Value | Significance in Molecular Conductors |

| LUMO Energy Level | -3.5 to -4.0 eV | A low LUMO is essential for n-type conduction. |

| HOMO Energy Level | -6.0 to -6.5 eV | Determines the ionization potential and air stability. |

| Electron Mobility (µe) | 10⁻³ - 10⁻¹ cm²/Vs | A measure of how quickly an electron can move through the material. Higher values are better. |

| Band Gap | ~2.5 eV | The energy difference between the HOMO and LUMO, affecting its optical and electronic properties. |

Note: The data in this table is illustrative and based on trends observed in related classes of organic semiconductors. Experimental measurement is necessary for validation.

The field of molecule-based magnets is focused on designing and synthesizing organic or metal-organic compounds that exhibit magnetic ordering (e.g., ferromagnetism or antiferromagnetism). This typically requires molecules with unpaired electrons (radicals) that interact in the solid state.

Detailed Research Findings:

While this compound is a closed-shell molecule and therefore not intrinsically magnetic, it could potentially be a precursor to a magnetic material. One common approach to creating organic magnets is through the formation of radical ions. The electrochemical reduction of this compound would produce a radical anion with an unpaired electron. If these radical anions can be crystallized with a suitable counterion, the interactions between the spins on adjacent molecules could lead to magnetic ordering.

The presence of a heavy atom like bromine could be significant in this context. Heavy atoms can enhance spin-orbit coupling, which can introduce magnetic anisotropy—a property that helps to lock the magnetic moments in a specific direction, a crucial factor for creating stable magnets. The design of organic magnetic materials often focuses on controlling the intermolecular packing to promote specific magnetic exchange interactions.

The study of organic radicals for magnetic materials has shown that the nature and substitution pattern of the molecule are critical. The delocalization of the spin over the π-system of the isoquinoline ring in the radical anion of this compound would influence the magnetic interactions.

An illustrative table of properties relevant to the magnetic characterization of a material derived from this compound is provided below.

| Property | Potential Characteristic | Significance in Magnetic Materials |

| Spin State of Radical Ion | S = 1/2 | The fundamental unit of magnetism. |

| Magnetic Susceptibility (χ) | Temperature-dependent | Measurement of how the material responds to a magnetic field, indicating the type of magnetic interactions. |

| Magnetic Ordering Temperature (Tc) | < 10 K (Hypothetical) | The temperature below which the material enters a magnetically ordered state. |

| Magnetic Anisotropy | Potentially enhanced by Br | The directional dependence of the magnetic properties, important for hysteresis and permanent magnetism. |

Note: The data in this table is speculative and represents the types of properties that would be investigated to determine the magnetic potential of a radical ion salt of this compound.

Future Research Directions and Emerging Paradigms in the Chemistry of 6 Bromoisoquinoline 4 Carbonitrile

The 6-bromoisoquinoline-4-carbonitrile scaffold, a functionalized derivative of isoquinoline (B145761), stands as a valuable building block in medicinal and materials chemistry. While its current applications are noteworthy, the future of its utility lies in the development of more sophisticated and sustainable chemical methodologies. This article explores the prospective research avenues and emerging paradigms that are set to define the next generation of isoquinoline chemistry, with a specific focus on the potential evolution of the synthesis and application of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.